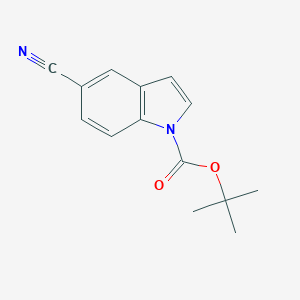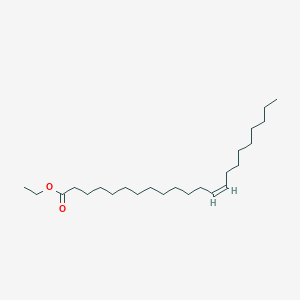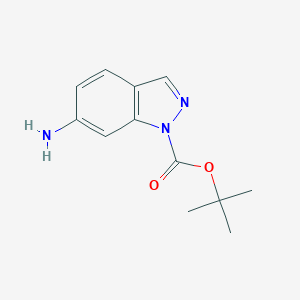
tert-Butyl pyridin-3-ylcarbamate
Vue d'ensemble
Description
tert-Butyl pyridin-3-ylcarbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a pyridin-3-ylcarbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
Reaction of Carboxylic Acid with Di-tert-butyl Dicarbonate and Sodium Azide:
- This method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to the formation of an acyl azide intermediate. The subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative, yields tert-butyl carbamates .
-
C–H Functionalization of Pyridines:
- A method proposed by Merck researchers involves the C–H functionalization of pyridines using tert-butyl[(3-chloro-5,6-dicyanopyrazin-2-yl)oxy]carbamate. This reaction mechanism involves the activation of the pyridine ring and a two-electron oxidation process .
Industrial Production Methods:
- Industrial production methods for tert-butyl pyridin-3-ylcarbamate typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods often utilize automated systems and advanced purification techniques to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions:
-
Oxidation:
- tert-Butyl pyridin-3-ylcarbamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents. These reactions can lead to the formation of various oxidized derivatives.
-
Reduction:
- Reduction reactions of this compound can be carried out using reducing agents such as lithium aluminum hydride. These reactions can yield reduced forms of the compound with different functional groups.
-
Substitution:
- Substitution reactions involving this compound can occur under various conditions, leading to the replacement of specific functional groups with other substituents. Common reagents for these reactions include halides and nucleophiles .
Common Reagents and Conditions:
- Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed:
- The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized carbamates, while reduction reactions can produce reduced derivatives with different functional groups .
Applications De Recherche Scientifique
Chemistry:
- In chemistry, tert-butyl pyridin-3-ylcarbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and bioactive compounds .
Biology:
- In biological research, this compound is studied for its potential biological activities. It is used in the development of new drugs and therapeutic agents due to its ability to interact with specific biological targets.
Medicine:
- In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in treating various diseases and conditions, particularly those involving enzyme inhibition and receptor modulation.
Industry:
- In the industrial sector, this compound is utilized in the synthesis of materials with specific properties. It is used in the production of polymers, coatings, and other materials that require precise chemical modifications.
Mécanisme D'action
Molecular Targets and Pathways:
- The mechanism of action of tert-butyl pyridin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The compound’s effects on cellular processes are mediated through its interactions with these molecular targets .
Comparaison Avec Des Composés Similaires
- Similar compounds to tert-butyl pyridin-3-ylcarbamate include other pyridine-substituted carbamates and ureas. Examples include tert-butyl (6-acetylpyridin-3-yl)carbamate, tert-butyl (5-ethynylpyridin-3-yl)carbamate, and tert-butyl (2-methylpyridin-3-yl)carbamate .
Uniqueness:
- The uniqueness of this compound lies in its specific structural features, such as the presence of a tert-butyl group and a pyridin-3-ylcarbamate moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
tert-butyl N-pyridin-3-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)12-8-5-4-6-11-7-8/h4-7H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHGDPZRLXDVMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448782 | |
| Record name | tert-Butyl pyridin-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56700-70-0 | |
| Record name | tert-Butyl pyridin-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Boc-amino)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153461.png)
![tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B153463.png)


![Tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate](/img/structure/B153466.png)


![tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153486.png)
![tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153487.png)
